molecular formula C20H20F2N4O3 B2507609 2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775421-38-9

2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2507609
CAS No.: 1775421-38-9
M. Wt: 402.402
InChI Key: GXAJQUCXZKWHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central & Peripheral Nervous Systems

Glycine-site NMDA receptor antagonists, including various compound classes like quinoxaline-2,3-diones and benz[b]azepine-2,5-diones, have shown therapeutic promise for CNS disorders such as cerebral ischemia, epilepsy, and schizophrenia. Their development is challenged by the difficulty of achieving suitable in vivo activity due to blood-brain barrier permeability issues (Kulagowski & Leeson, 1995).

Antioxidant Capacity Assays

The ABTS/PP decolorization assay, involving reactions with antioxidants such as 1,3,4-oxadiazoles, has been used to measure antioxidant capacity. The reaction pathways and the specificity of oxidation products highlight the assay's application in evaluating antioxidant systems during storage and processing (Ilyasov et al., 2020).

Synthetic Utilities

Methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, which may be structurally related to the target compound, have been explored for their biological applications. These syntheses highlight the versatility of heterocyclic chemistries in creating bioactive molecules (Ibrahim, 2011).

Biological Activities of Derivatives

Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities. Oxadiazoles, in particular, have shown antimicrobial, anticancer, and anti-inflammatory activities. This underscores the potential of incorporating oxadiazole moieties into drug designs for enhanced biological effects (Jalhan et al., 2017).

Scintillator Technologies

Plastic scintillators based on polymethyl methacrylate, doped with oxadiazoles, are used in radiation detection due to their efficient scintillation properties. These materials are explored for their potential in electronics and radiation detection technologies (Salimgareeva & Kolesov, 2005).

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-9-25(15)20(28)26(19(17)27)11-12-7-8-13(21)10-14(12)22/h7-8,10H,2-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJQUCXZKWHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.